NIOSH/DH6574000

Description

Historical Context and Evolution of Chemical Research Paradigms in Relation to NIOSH Initiatives

The history of chemical research in occupational health is intrinsically linked to the evolution of industrial practices and the subsequent recognition of work-related illnesses. NIOSH, established by the Occupational Safety and Health Act of 1970, has been at the forefront of this research, developing a systematic approach to identifying and mitigating workplace hazards. The institute's initiatives have evolved from focusing primarily on acute toxicity to encompassing long-term health effects, including carcinogenicity and reproductive toxicity.

Glycidol (B123203) (2,3-Epoxy-1-propanol) exemplifies this shift in research paradigms. Initially used for research purposes in the mid-1950s, its application expanded by the late 1970s to include the synthesis of pharmaceuticals, glycerol, and glycidyl (B131873) ethers, and as a sterilant. nih.gov This increased use prompted closer scrutiny of its potential health effects. NIOSH's interest in compounds like glycidol is part of a broader effort to understand the risks associated with reactive intermediates used in chemical manufacturing. The institute's work on glycidyl ethers, a class of compounds structurally related to glycidol, highlighted concerns about their potential to cause testicular atrophy and hematopoietic abnormalities in animal studies, leading to the issuance of a criteria document in 1978. cdc.gov This proactive approach, based on emerging toxicological data, is characteristic of NIOSH's evolving strategy to protect worker health.

The National Toxicology Program (NTP), in which NIOSH is a participating agency, has conducted extensive studies on glycidol, further underscoring its importance in occupational health research. nih.govnih.gov These comprehensive investigations, often spanning years, reflect a paradigm that emphasizes thorough, evidence-based assessment of chemical hazards.

Scope and Significance of Investigating Designated Chemical Compounds in Academic Research

The investigation of designated chemical compounds like glycidol is of profound significance in academic research, contributing to a deeper understanding of toxicology, carcinogenesis, and industrial hygiene. Glycidol's dual functionality, possessing both an epoxide and a hydroxyl group, makes it a valuable intermediate in chemical synthesis but also a substance of toxicological interest. icm.edu.pl

Academic research has extensively explored the carcinogenic potential of glycidol, with studies demonstrating its ability to cause tumors at multiple sites in rats and mice. nih.gov This body of research is critical for informing risk assessments and regulatory decisions worldwide. The International Agency for Research on Cancer (IARC) has classified glycidol as "reasonably anticipated to be a human carcinogen" based on sufficient evidence from animal studies. nih.gov

Furthermore, academic inquiry into glycidol extends to its presence as a process contaminant in refined edible oils and foods, where it can form from glycidyl fatty acid esters. eurofins.deresearchgate.net This has broadened the scope of research beyond occupational exposure to include dietary intake, highlighting the interconnectedness of environmental and occupational health. The development of analytical methods to detect and quantify glycidol and its precursors in various matrices is a significant area of academic pursuit, essential for both regulatory compliance and exposure assessment. researchgate.netwiley.com The study of glycidol, therefore, serves as a model for understanding the lifecycle of a chemical, from its industrial synthesis and applications to its potential for human exposure and health effects. icm.edu.pl

Methodological Frameworks for Comprehensive Chemical Compound Characterization

A comprehensive characterization of a chemical compound such as glycidol involves a multi-faceted methodological framework, integrating various analytical and toxicological techniques. This framework is essential for understanding the compound's physical and chemical properties, its behavior in biological and environmental systems, and for developing effective control measures.

Physicochemical Characterization: The initial step involves determining the fundamental properties of the compound. For glycidol, this includes its molecular weight, boiling point, vapor pressure, and solubility. restoredcdc.org This data is crucial for predicting its environmental fate and for designing appropriate handling and storage procedures.

Analytical Methods for Detection and Quantification: A critical component of the framework is the development and validation of sensitive and specific analytical methods. For workplace air monitoring, NIOSH has established methods for sampling and analysis of contaminants. osha.gov Gas chromatography (GC) coupled with a flame ionization detector (FID) or mass spectrometry (MS) is a commonly employed technique for the analysis of glycols and related compounds in both air and biological samples. nih.govcdc.gov The development of these methods allows for the accurate assessment of worker exposure and the effectiveness of control measures. For complex matrices like food, methods often involve sample pretreatment, such as hydrolysis and extraction, prior to GC-MS analysis. jfda-online.com

Toxicological Evaluation: The toxicological characterization of glycidol involves a tiered approach, including in vitro and in vivo studies. Genetic toxicology assays are used to assess the mutagenic potential of the compound. nih.gov Long-term animal bioassays, such as those conducted by the NTP, are employed to evaluate its carcinogenic potential. nih.gov These studies provide the foundational data for dose-response assessments and the establishment of occupational exposure limits. NIOSH and other organizations use this data to set Recommended Exposure Limits (RELs) and Permissible Exposure Limits (PELs). cdc.govnj.gov

The following interactive data tables summarize key research findings and properties of Glycidol.

Table 1: Physical and Chemical Properties of Glycidol

| Property | Value |

|---|---|

| Synonyms | 2,3-Epoxy-1-propanol, Glycide, Hydroxymethyl ethylene (B1197577) oxide |

| CAS Number | 556-52-5 |

| Molecular Formula | C₃H₆O₂ |

| Molecular Weight | 74.1 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 320°F (160°C) (Decomposes) |

| Vapor Pressure | 0.9 mmHg at 77°F (25°C) |

| Solubility | Miscible in water |

Table 2: Occupational Exposure Limits for Glycidol

| Organization | Limit and Type | Value |

|---|---|---|

| NIOSH | Recommended Exposure Limit (REL) | 25 ppm (75 mg/m³) TWA |

| OSHA | Permissible Exposure Limit (PEL) | 50 ppm (150 mg/m³) TWA |

| ACGIH | Threshold Limit Value (TLV) | 2 ppm TWA |

Table 3: Summary of Selected Toxicological Findings for Glycidol

| Study Type | Species | Route of Exposure | Key Findings |

|---|---|---|---|

| Carcinogenicity | Rats and Mice | Oral | Increased incidence of tumors in the brain, forestomach, thyroid gland, and mammary gland. nih.gov |

| Genetic Toxicology | In vitro and in vivo assays | N/A | Positive for mutagenic effects in various test systems. nih.gov |

| Acute Toxicity | Animals | Inhalation | Irritation of eyes, skin, and respiratory system; central nervous system effects. restoredcdc.org |

Table 4: List of Compound Names

| Compound Name |

|---|

| 1,3-butylene glycol |

| 2,3-Epoxy-1-propanol |

| 2,3-epoxypropyl chloroformate |

| 3-monochloropropanediol (3-MCPD) |

| diethylene glycol |

| ethylene glycol |

| Glycerol |

| glycidyl ethers |

| glycidyl fatty acid esters |

| glycidyl urethanes |

| Glycidol |

| n-butyl glycidyl ether |

| phosgene |

| propylene glycol |

| tetraethylene glycol |

Structure

3D Structure

Properties

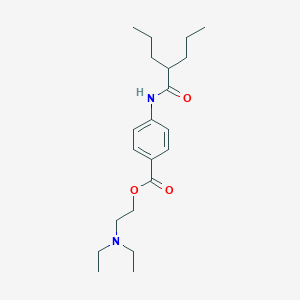

Molecular Formula |

C21H34N2O3 |

|---|---|

Molecular Weight |

362.5g/mol |

IUPAC Name |

2-(diethylamino)ethyl 4-(2-propylpentanoylamino)benzoate |

InChI |

InChI=1S/C21H34N2O3/c1-5-9-17(10-6-2)20(24)22-19-13-11-18(12-14-19)21(25)26-16-15-23(7-3)8-4/h11-14,17H,5-10,15-16H2,1-4H3,(H,22,24) |

InChI Key |

BBBLBWSGFUMKGQ-UHFFFAOYSA-N |

SMILES |

CCCC(CCC)C(=O)NC1=CC=C(C=C1)C(=O)OCCN(CC)CC |

Canonical SMILES |

CCCC(CCC)C(=O)NC1=CC=C(C=C1)C(=O)OCCN(CC)CC |

Origin of Product |

United States |

Synthesis, Formation, and Occurrence of Designated Chemical Compounds

Exploration of Industrial and Anthropogenic Origins

The primary sources of 2,3,4,7,8-PeCDF in the environment are of industrial and anthropogenic origin. kau.edu.sa These activities have led to the widespread distribution of dioxin-like compounds, including 2,3,4,7,8-PeCDF, over the last century. nih.gov

Major anthropogenic sources include:

Chemical Manufacturing: It is an impurity in the production of certain chlorinated chemicals. nih.gov

Pulp and Paper Industry: Bleaching processes involved in paper production can generate PCDFs. nih.gov

Waste Incineration: The combustion of municipal and industrial waste is a significant source of PCDF emissions. cdc.govnih.gov

Metal Production: Various processes in the metals industry can lead to the formation and release of these compounds. nih.gov

Fossil Fuel Combustion: The burning of fossil fuels contributes to the environmental burden of PCDFs. nih.gov

Combustion of Polychlorinated Biphenyls (PCBs): The production and combustion of PCBs are known sources of PCDFs. nih.gov Although the commercial production of PCBs was banned in the United States in 1977, they persist in the environment and can be a continuing source of PCDFs. nih.gov

Table 1: Major Anthropogenic Sources of 2,3,4,7,8-Pentachlorodibenzofuran

| Source Category | Specific Process/Activity |

|---|---|

| Industrial Processes | Chemical manufacturing (e.g., chlorinated phenols), Pulp and paper bleaching |

| Combustion Processes | Municipal and industrial waste incineration, Fossil fuel combustion |

| Metallurgical Processes | Various metal production activities |

| Secondary Sources | Production and combustion of Polychlorinated Biphenyls (PCBs) |

Natural Abundance and Biogenic Synthesis Considerations

2,3,4,7,8-Pentachlorodibenzofuran is not considered a naturally occurring metabolite. hmdb.ca Its presence in the environment and in living organisms is primarily attributed to exposure to anthropogenic sources. hmdb.ca While some polychlorinated dibenzodioxins (PCDDs) have been found in certain natural clays, the overwhelming contribution of PCDFs to the environment is from man-made activities. nih.govkau.edu.sa There is currently no significant evidence to suggest biogenic synthesis pathways for 2,3,4,7,8-PeCDF.

The dominant route of exposure for the general population to dioxin-like compounds, including 2,3,4,7,8-PeCDF, is through the food chain, accounting for over 90% of exposure. nih.gov This occurs primarily through the consumption of animal products. nih.gov The compound has been detected in various matrices, including:

River sediments contaminated by historical industrial activities. nih.gov

Domestic meat and poultry. chemicalbook.com

Human serum, particularly in individuals who have consumed food from contaminated areas. caymanchem.com

Environmental Dynamics and Transformation Pathways of Designated Chemical Compounds

Atmospheric Transport and Deposition Mechanisms of 2,4-Dichlorophenoxyacetic Acid

Once released into the atmosphere, primarily through spray drift during application, 2,4-D can exist in both vapor and particulate phases. cdc.govnih.gov The distribution between these phases is influenced by its chemical form, with ester formulations being more volatile than salt formulations. researchgate.net

Vapor-phase 2,4-D is subject to degradation by photochemically produced hydroxyl radicals, with an estimated half-life of about 19 hours. cdc.gov This chemical transformation is a key process in its atmospheric removal. Particulate-phase 2,4-D, on the other hand, is removed from the atmosphere through wet and dry deposition. cdc.gov While atmospheric levels are generally low, detectable concentrations can be found in agricultural areas following its application. cdc.gov For instance, during field application, gas-phase concentrations of 2,4-D have been observed to peak at up to 20 parts per trillion by volume (pptv), indicating rapid volatilization from spray droplets. nih.govresearchgate.netnih.gov

The primary mechanisms for the atmospheric journey of 2,4-D include:

Volatilization: Occurs from spray droplets during application and from treated surfaces like soil and plants. nih.gov

Atmospheric Transport: Can be transported over short and long distances, leading to its deposition in off-target areas. nih.govresearchgate.net

Degradation: Primarily through reaction with hydroxyl radicals in the vapor phase. cdc.gov

Deposition: Removal from the atmosphere via rain (wet deposition) and settling of particles (dry deposition). cdc.govresearchgate.net

Table 1: Atmospheric Fate of 2,4-Dichlorophenoxyacetic Acid

| Parameter | Value/Description | Source |

|---|---|---|

| Atmospheric Phases | Vapor and Particulate | cdc.gov |

| Vapor-Phase Degradation Half-Life | ~19 hours (reaction with hydroxyl radicals) | cdc.gov |

| Atmospheric Removal Mechanisms | Wet and dry deposition | cdc.gov |

| Peak Concentration During Application | Up to 20 pptv (gas-phase) | nih.govresearchgate.netnih.gov |

Aquatic Fate and Distribution of 2,4-Dichlorophenoxyacetic Acid in Natural Water Systems

2,4-D can enter aquatic systems through various pathways, including direct application to control aquatic weeds, spray drift, and runoff from treated terrestrial areas. nih.govcdc.gov Once in water, its fate is influenced by several factors, including microbial degradation and photolysis. cdc.gov The persistence of 2,4-D in aquatic environments is highly dependent on the presence of oxygen. wikipedia.org

Under typical environmental pH conditions, the hydrolysis of 2,4-D is considered to be a negligible degradation pathway. cdc.gov However, the rate of hydrolysis is pH-dependent and can be faster in acidic solutions. researchgate.net In acidic conditions, the ether oxygen of the 2,4-D molecule can be protonated, which facilitates the hydrolytic cleavage to form 2,4-dichlorophenol (B122985) and glycolic acid. researchgate.net The reaction follows first-order kinetics. researchgate.net

Photolysis, or degradation by sunlight, can be an important process for the removal of 2,4-D from sunlit surface waters. cdc.gov The aqueous photolysis half-life of 2,4-D has been reported to be around 13 days. researchgate.net Irradiation of 2,4-D in water can lead to the formation of several degradation products, including 2,4-dichlorophenol, 4-chlorocatechol, 2-hydroxy-4-chlorophenoxyacetic acid, and 1,2,4-benzenetriol. taylorfrancis.comresearchgate.net The efficiency of photolytic degradation can be enhanced by the presence of photocatalysts. researchgate.netiwaponline.commdpi.com

Table 2: Aquatic Fate of 2,4-Dichlorophenoxyacetic Acid

| Parameter | Value/Description | Source |

|---|---|---|

| Aerobic Aquatic Metabolism Half-Life | ~15 days | cdc.govwikipedia.org |

| Anaerobic Aquatic Metabolism Half-Life | 41 to 333 days | cdc.govwikipedia.org |

| Hydrolysis | Negligible under normal environmental conditions | cdc.gov |

| Aqueous Photolysis Half-Life | ~13 days | researchgate.net |

| Major Photodegradation Products | 2,4-dichlorophenol, 4-chlorocatechol, 2-hydroxy-4-chlorophenoxyacetic acid, 1,2,4-benzenetriol | taylorfrancis.comresearchgate.net |

Terrestrial Behavior and Soil Interactions of 2,4-Dichlorophenoxyacetic Acid

In the terrestrial environment, the behavior of 2,4-D is largely dictated by its interactions with soil components and its susceptibility to microbial degradation. cdc.govinchem.org Generally, 2,4-D is not highly persistent in soils, with its degradation being influenced by factors such as soil type, organic matter content, temperature, and moisture. wikipedia.orginchem.org

The mobility of 2,4-D in soil is influenced by its adsorption to soil particles. The organic carbon-normalized soil adsorption coefficient (Koc) is a measure of this tendency. Reported Koc values for 2,4-D are relatively low, suggesting it has a high potential for mobility in soil. cdc.govnih.gov Adsorption is generally greater in soils with higher organic matter and clay content. nih.govmsss.com.my The pKa of 2,4-D is 2.73, meaning it exists predominantly as an anion in most soils, and anions tend not to adsorb strongly to soils. nih.gov Desorption can also occur, particularly in soils with partially decomposed organic matter and at alkaline pH. nih.gov Due to its high mobility, there is a potential for 2,4-D to leach into groundwater, although this is often mitigated by its relatively rapid degradation in soil. cdc.govcdc.gov

Table 3: Soil Adsorption and Mobility of 2,4-Dichlorophenoxyacetic Acid

| Soil Type | Koc Value | Source |

|---|---|---|

| Sandy Loam | 70 | cdc.gov |

| Sand | 76 | cdc.gov |

| Silty Clay Loam | 59 | cdc.gov |

| Loam | 117 | cdc.gov |

Microbial degradation is the primary process for the dissipation of 2,4-D in soil and sediment. cdc.gov Under aerobic conditions, the degradation is relatively rapid, with a reported half-life of about 6.2 days in mineral soil. cdc.govwikipedia.org The degradation proceeds through hydroxylation, cleavage of the acid side-chain, decarboxylation, and ring opening. wikipedia.org

In anaerobic environments, such as waterlogged soils and sediments, the degradation of 2,4-D is significantly slower. wikipedia.org The half-life under anaerobic conditions can range from 41 to 333 days. cdc.govwikipedia.org The rate of anaerobic degradation can be influenced by factors such as the concentration of 2,4-D and the composition of the microbial community. nih.gov

Table 4: Degradation Half-Lives of 2,4-Dichlorophenoxyacetic Acid in Soil

| Condition | Half-Life | Source |

|---|---|---|

| Aerobic Mineral Soil | 6.2 days | cdc.govwikipedia.org |

| Anaerobic Soil/Sediment | 41 to 333 days | cdc.govwikipedia.org |

| Soil Photodegradation | 68 days | cdc.gov |

Biodegradation and Biotransformation Potential of C.I. Disperse Blue 79 (NIOSH/DH6574000)

C.I. Disperse Blue 79 (DB79) is an anthraquinone-based mono-azo dye, recognized as the second largest class of dyes utilized in industries. nih.govacademax.com Due to its complex and stable structure, it is largely resistant to conventional degradation methods, leading to environmental persistence. nih.govacademax.com However, microbiological approaches are considered an economical and effective method for treating wastewater containing DB79. nih.govnih.gov The biodegradation of this compound is a complex process involving adsorption to the bacterial cell surface, enzymatic catalysis, and degradation. researchgate.net

Research has demonstrated that a sequential anaerobic/aerobic treatment process is highly effective for the mineralization of DB79. nih.goviwaponline.com Microbial decolorization of anthraquinone (B42736) dyes like DB79 is generally more effective under anaerobic conditions compared to aerobic ones. frontiersin.org

Under anaerobic conditions, the primary biotransformation pathway is the reductive cleavage of the dye's characteristic azo bond (–N=N–). osti.gov This process is responsible for the decolorization of the wastewater and results in the formation of potentially hazardous aromatic amines. nih.govosti.gov Studies using anaerobic biofilters have achieved decolorization efficiencies higher than 95% within 72 hours. nih.goviwaponline.comresearchgate.net The use of a co-substrate can be necessary to maintain high biotransformation efficiencies, particularly when DB79 concentrations exceed 48 mg/L. nih.goviwaponline.comresearchgate.net

The aromatic amines generated during the anaerobic phase can be further degraded under aerobic conditions. nih.gov In a sequential system, the amines produced from DB79 biotransformation were degraded with an efficiency of 65% in 24 hours in an aerobic biofilter. nih.goviwaponline.com However, these amine intermediates can be quite resistant to aerobic biodegradation due to their complex structure and the presence of halogenated substituents like bromine. iwaponline.com

Specific microorganisms have been identified for their capacity to degrade DB79. A bacterial strain, Bacillus fusiformis KMK5, isolated from contaminated soil, demonstrated the ability to completely mineralize DB79 at a concentration of 1.5 g/L within 48 hours under anoxic conditions. researchgate.net The enzymatic activity, particularly from azoreductase, is crucial for this degradation process. researchgate.net

The biotransformation of DB79 leads to several intermediate compounds. One of the primary metabolites formed from the anaerobic cleavage is 2-bromo-4,6-dinitroaniline (B162937) (BDNA), which is known to be toxic and mutagenic. osti.govresearchgate.netresearchgate.net Further degradation pathways can involve subsequent de-bromination and the removal of nitro groups, leading to the formation of products like dinitrobenzene. researchgate.net

Data Tables

Table 1: Research Findings on Sequential Anaerobic-Aerobic Biodegradation of C.I. Disperse Blue 79

| Treatment Stage | Process | Key Findings | Efficiency | Time Frame | Reference |

|---|---|---|---|---|---|

| Anaerobic | Biotransformation / Decolorization | Cleavage of the azo bond to form aromatic amines. | >95% | 72 hours | nih.gov, iwaponline.com |

| Aerobic | Amine Degradation | Mineralization of aromatic amines produced in the anaerobic stage. | ~65% | 24 hours | nih.gov, iwaponline.com |

Table 2: Identified Biotransformation Products of C.I. Disperse Blue 79

| Parent Compound | Transformation Process | Identified Product / Metabolite | Reference |

|---|---|---|---|

| C.I. Disperse Blue 79 | Reductive Azo Bond Cleavage | Aromatic Amines | nih.gov, researchgate.net |

| C.I. Disperse Blue 79 | Reductive Azo Bond Cleavage | 2-bromo-4,6-dinitroaniline (BDNA) | researchgate.net, researchgate.net, osti.gov |

Advanced Analytical Methodologies for Designated Chemical Compound Detection and Quantification

Development and Validation of Sampling Strategies for Chemical Compound Detection in Environmental Matrices

Effective sampling is the cornerstone of accurate exposure assessment. NIOSH has established guidelines and developed numerous methods for collecting representative samples from various environmental matrices, primarily focusing on workplace air.

Air Sampling Techniques and Media Evaluation for Chemical Compounds

NIOSH methods for airborne contaminants typically involve drawing a known volume of air through a sampling medium designed to capture the target analyte(s). The choice of sampling medium is crucial and depends on the chemical properties of the substance, its concentration, and potential interferences. Common media include sorbent tubes packed with materials like silica (B1680970) gel, Tenax GC, or activated charcoal, as well as filters, often made of materials such as glass fiber or cellulose (B213188) ester membranes epa.govcdc.govwikisource.orgdnacih.comosha.gov.

For instance, NIOSH Method 2016 for formaldehyde (B43269) utilizes sampling cartridges impregnated with 2,4-dinitrophenylhydrazine (B122626) (2,4-DNPH), which reacts with formaldehyde to form a stable derivative suitable for subsequent analysis epa.govwikisource.org. Hydrocarbons are often collected on coconut shell charcoal osha.gov, while volatile organic compounds (VOCs) might be sampled using Tenax GC dnacih.com. The development and evaluation of these techniques involve rigorous testing to determine optimal flow rates, sampling volumes, and media capacity, ensuring that breakthrough does not occur during the sampling period epa.govdnacih.com.

Table 1: Example Air Sampling Parameters from NIOSH Methods

| Analyte (Example) | Sampling Medium | Flow Rate (L/min) | Sample Volume (L) | Method Reference |

| Formaldehyde | Cartridge containing silica gel coated with 2,4-DNPH | 0.03 - 1.5 | 1 - 15 | epa.govwikisource.org |

| Dimethylacetamide | Silica gel | 0.03 - 1.5 | 50 | cdc.gov |

| Ethylenediamine (B42938) (EDA) | XAD-2 resin coated with 1-naphthylisocyanate | 0.01 - 0.1 | 10 | cdc.gov |

| 2-Aminopyridine | Tenax GC | 0.184 | 12 | dnacih.com |

| Hydrocarbons (e.g., Kerosene) | Coconut shell charcoal | Varies | 20 | osha.gov |

Water and Soil Sample Preparation for Chemical Compound Analysis

While NIOSH methods are predominantly focused on air monitoring, sample preparation for other matrices like water and soil is also a critical aspect of environmental analysis. For air samples collected on filters, preparation often involves elution of the analyte from the filter media using a suitable solvent cdc.gov. For example, lead determination from air filter samples may involve ultrasonic extraction using dilute nitric acid cdc.gov. Information on specific NIOSH methods for water and soil sample preparation for chemical compound analysis is less prevalent in the provided search results, with some references pointing to general laboratory practices or solutions for specific measurements like pH in soil hannamalaysia.com. The general principle involves extracting the analyte from the matrix into a solvent that is compatible with subsequent analytical techniques.

Chromatographic Separation Techniques for Chemical Compounds and their Metabolites

Chromatography is a fundamental technique used by NIOSH to separate complex mixtures into individual components, enabling the identification and quantification of target analytes. Both Gas Chromatography (GC) and Liquid Chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), are widely employed.

Gas Chromatography (GC) Applications for Chemical Compounds

GC is highly effective for analyzing volatile and semi-volatile organic compounds. NIOSH methods often utilize GC coupled with detectors such as Flame Ionization Detectors (FID) for general hydrocarbon analysis osha.govcdc.gov or Mass Spectrometry (MS) for more definitive identification, especially in complex matrices or for trace analysis nih.gov. Thermal desorption is also a common sample introduction technique for GC analysis of air samples collected on sorbent tubes dnacih.comscribd.com.

Liquid Chromatography (LC) Techniques for Chemical Compounds

HPLC is utilized for compounds that are less volatile or thermally labile. NIOSH methods frequently employ HPLC with UV detection for analyzing derivatives of aldehydes, such as formaldehyde derivatives formed with 2,4-DNPH epa.govwikisource.org, or for amines like ethylenediamine cdc.gov. The separation is achieved using various stationary phases, such as C-18 columns, with mobile phases typically consisting of mixtures of organic solvents and water epa.govwikisource.org.

Table 2: Chromatographic Separation Techniques in NIOSH Methods

| Analyte (Example) | Chromatography Type | Column Type | Detector | Application/Reference |

| Formaldehyde (derivative) | HPLC | C-18 (e.g., Symmetry™) | UV @ 360 nm | Air analysis epa.govwikisource.org |

| Dimethylacetamide | GC | UCON (e.g., 10% UCON on Chromosorb W) | FID | Air analysis cdc.gov |

| Ethylenediamine (EDA) | HPLC | Not specified (likely C-18 or similar) | UV @ 254 nm | Air analysis cdc.gov |

| Hydrocarbons | GC | Not specified (e.g., packed columns) | FID | Air analysis osha.govscribd.com |

| 2-Aminopyridine | GC | Not specified (for thermal desorption) | FID | Air analysis dnacih.com |

| Organophosphorus Pesticides | GC | Not specified | FID/MS | Air analysis epa.gov |

Spectroscopic and Spectrometric Characterization of Chemical Compounds

Spectroscopic and spectrometric techniques are integral to confirming the identity and quantifying the concentration of chemical compounds. While GC and HPLC provide separation, they are often coupled with detectors that offer spectroscopic or spectrometric information. Mass Spectrometry (MS), when coupled with GC (GC-MS) or LC (LC-MS), provides highly specific information about the mass-to-charge ratio of ions, allowing for definitive compound identification and sensitive quantification nih.govnih.gov. UV-Vis spectroscopy, commonly used with HPLC, measures the absorption of ultraviolet and visible light, which is characteristic of many organic molecules and their functional groups epa.govwikisource.orgnih.gov. These techniques, in combination with chromatographic separation, form the basis of robust analytical methods used by NIOSH.

Compound Names Mentioned:

Formaldehyde

Dimethylacetamide

Ethylenediamine (EDA)

2-Aminopyridine

Hydrocarbons (e.g., Kerosene)

Organophosphorus Pesticides

Lead

Sulfur Dioxide

Nickel

Hydrogen Chloride

Polycyclic Aromatic Hydrocarbons (PAHs)

Molecular Interactions and Mechanistic Elucidation Involving Designated Chemical Compounds

Investigation of Ligand-Receptor Binding Dynamics for N-[[2-[[[4-(Aminoiminomethyl)phenyl]amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-(2-pyridinyl)-beta-alanine ethyl ester

The primary interaction of N-[[2-[[[4-(aminoiminomethyl)phenyl]amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-(2-pyridinyl)-beta-alanine ethyl ester at the molecular level is with the carboxylesterase enzymes, which function as the receptors for this prodrug. The binding and subsequent hydrolysis by these enzymes are critical for its conversion into the active metabolite. The kinetics of this enzymatic hydrolysis have been characterized for human carboxylesterase-1 (CES1) and carboxylesterase-2 (CES2).

Research has shown that the two ester moieties of the parent compound, dabigatran (B194492) etexilate (of which NIOSH/DH6574000 is the ethyl ester hydrochloride form), are hydrolyzed by different carboxylesterases. Specifically, the ethyl ester group is a substrate for CES1, while the carbamate (B1207046) ester is hydrolyzed by CES2. nih.gov The binding affinity and catalytic efficiency of these interactions are summarized by their kinetic parameters, Michaelis constant (Km) and maximum reaction velocity (Vmax).

| Enzyme | Substrate Moiety | Km (μM) | Vmax (pmol/min/mg protein) |

|---|---|---|---|

| Carboxylesterase-1 (CES1) | Ethyl Ester | 24.9 ± 2.9 | 676 ± 26 |

| Carboxylesterase-2 (CES2) | Carbamate Ester | 5.5 ± 0.8 | 71.1 ± 2.4 |

The data indicates that CES2 has a higher binding affinity for the carbamate ester (lower Km value), while CES1 demonstrates a higher catalytic efficiency for the hydrolysis of the ethyl ester (higher Vmax value). nih.gov These distinct binding dynamics with different carboxylesterases are pivotal to the sequential metabolism of the prodrug.

Mechanistic Pathways of N-[[2-[[[4-(Aminoiminomethyl)phenyl]amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-(2-pyridinyl)-beta-alanine ethyl ester Interactions with Macromolecular Structures

The mechanistic pathway for the bioactivation of N-[[2-[[[4-(aminoiminomethyl)phenyl]amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-(2-pyridinyl)-beta-alanine ethyl ester involves a sequential hydrolysis process mediated by carboxylesterases located in different tissues. This process is essential for the conversion of the orally administered prodrug into its active form.

Upon oral administration, the prodrug is first metabolized in the intestine. Intestinal CES2 hydrolyzes the carbamate ester, leading to the formation of an intermediate metabolite. nih.gov This initial step is crucial as it prepares the molecule for the subsequent hydrolysis event. Following absorption, this intermediate is then transported to the liver.

In the liver, the ethyl ester moiety of the intermediate is hydrolyzed by CES1 to yield the active metabolite, dabigatran. nih.gov This two-step enzymatic conversion, involving interactions with macromolecular structures (CES1 and CES2) in distinct anatomical locations, represents the complete mechanistic pathway of the prodrug's activation. The enzymatic hydrolysis by these serine hydrolases is the predominant metabolic route, with negligible involvement of the cytochrome P450 system in the formation of the active compound. nih.gov

Allosteric Modulation and Conformational Changes Induced by N-[[2-[[[4-(Aminoiminomethyl)phenyl]amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-(2-pyridinyl)-beta-alanine ethyl ester

The interaction between a substrate and an enzyme inherently involves conformational changes in the enzyme's active site to accommodate the substrate and facilitate the catalytic reaction. For N-[[2-[[[4-(aminoiminomethyl)phenyl]amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-(2-pyridinyl)-beta-alanine ethyl ester, its binding to the active sites of carboxylesterases CES1 and CES2 is expected to induce such conformational adjustments.

However, specific studies detailing the allosteric modulation or the precise conformational changes within CES1 and CES2 upon binding of this particular prodrug are not extensively documented in publicly available research. While molecular docking studies have been employed to predict the binding of dabigatran derivatives to their target enzymes, which inherently suggests the importance of structural fit and induced conformational changes, explicit experimental data on the allosteric effects of the ethyl ester prodrug itself on carboxylesterases is limited. researchgate.netdoi.org Therefore, while it is a fundamental aspect of its enzymatic processing, the specific allosteric modulation and conformational changes induced by this compound on its activating enzymes remain an area for further detailed investigation.

Computational Modeling and Predictive Sciences for Designated Chemical Compounds

Quantum Mechanical Calculations for 2-Mercaptobenzothiazole Electronic Structure

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure of 2-Mercaptobenzothiazole. mdpi.comsemanticscholar.org These calculations provide insights into the molecule's geometry, stability of its tautomeric forms, and its frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding its reactivity. nih.govsemanticscholar.org

Studies have consistently shown that 2-Mercaptobenzothiazole exists in two tautomeric forms: the thiol and the thione form. semanticscholar.orgresearchgate.net Theoretical calculations indicate that the thione tautomer is significantly more stable, by approximately 39 kJ/mol, than the thiol form. wikipedia.org This finding is supported by experimental data from NMR spectroscopy. wikipedia.org

DFT calculations are frequently performed using functionals such as B3LYP combined with basis sets like 6-311+G(d,p) to optimize the molecular geometry and predict vibrational spectra. mdpi.comnih.govresearchgate.net The calculated vibrational frequencies have shown good agreement with experimental data from FT-IR and FT-Raman spectroscopy, validating the accuracy of the computational models. researchgate.net Furthermore, these calculations have been used to analyze the electronic properties of novel derivatives of 2-Mercaptobenzothiazole, confirming their structures and predicting their spectroscopic behavior. mdpi.comnih.gov

Key Findings from Quantum Mechanical Calculations:

| Property | Computational Method | Key Findings |

| Tautomeric Stability | DFT | The thione form is more stable than the thiol form. wikipedia.org |

| Molecular Geometry | DFT with B3LYP/6-311+G(d,p) | Optimized bond lengths and angles have been determined. semanticscholar.org |

| Electronic Properties | DFT | Energies of HOMO and LUMO have been calculated to understand reactivity. mdpi.comnih.gov |

| Vibrational Spectra | DFT | Calculated frequencies align well with experimental IR and Raman data. researchgate.net |

Molecular Dynamics Simulations of 2-Mercaptobenzothiazole in Various Environments

Molecular dynamics (MD) simulations have been employed to study the dynamic behavior of 2-Mercaptobenzothiazole in different environments, providing insights that complement the static picture from quantum mechanical calculations. These simulations are particularly useful for understanding how the molecule interacts with other molecules, such as solvents or biological macromolecules, over time.

One area where MD simulations have been applied is in the study of corrosion inhibition. Simulations have been used to investigate the interaction of 2-Mercaptobenzothiazole with metal surfaces, such as copper and zinc, revealing how it forms a protective layer. nih.gov These studies help in understanding the orientation and binding of the molecule to the surface, which is crucial for its function as a corrosion inhibitor. researchgate.net

In the context of drug design, MD simulations have been used to explore the stability of benzothiazole (B30560) derivatives when bound to biological targets like proteins. nih.gov For instance, simulations of a benzimidazole (B57391) derivative, a structurally related compound, complexed with SARS-CoV-2 Mpro and human ACE2 receptor have been performed to assess the stability of the protein-ligand complex. nih.gov Such studies provide valuable information on the dynamic interactions and binding stability, which are critical for developing new therapeutic agents.

Quantitative Structure-Activity Relationship (QSAR) Modeling for 2-Mercaptobenzothiazole Interactions

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a compound and its biological activity or a specific property. chula.ac.th For 2-Mercaptobenzothiazole and its derivatives, QSAR models have been developed to predict their various biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. aip.orgnih.gov

These models typically use a set of molecular descriptors that quantify different aspects of the chemical structure, such as steric, electronic, and hydrophobic properties. For example, in a group-based QSAR (G-QSAR) study on benzothiazole derivatives for anticancer activity, descriptors like R1-DeltaEpsilonC, R1-XKHydrophilicArea, and R2-6ChainCount were found to be significant. chula.ac.th The resulting models can then be used to predict the activity of new, untested compounds and to guide the design of more potent molecules.

Various QSAR methodologies, including 2D-QSAR and 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been applied to benzothiazole derivatives. aip.orgthaiscience.info These studies have successfully created statistically significant models with good predictive power for activities such as p56lck inhibition and anticancer effects. aip.orgthaiscience.info

Example of a G-QSAR Model Equation for Anticancer Activity of Benzothiazole Derivatives: pEC50 = 0.0025 – 21.8771 (±1.8775) R1-DeltaEpsilonC – 0.0169 (±0.0025) R1-XKHydrophilicArea + 0.5092 (±0.1015) R2-6ChainCount chula.ac.th

This equation illustrates how different structural fragments (R1 and R2) and their physicochemical properties contribute to the predicted biological activity (pEC50).

Predictive Environmental Fate Modeling for 2-Mercaptobenzothiazole

Predictive environmental fate modeling aims to understand and predict how a chemical like 2-Mercaptobenzothiazole will behave in the environment, including its persistence, degradation, and potential for transport. cdc.govresearchgate.net These models are crucial for assessing the environmental risks associated with the use and disposal of this compound. researchgate.net

2-Mercaptobenzothiazole is known to be widespread, toxic, and poorly biodegradable. nih.gov It can inhibit the activity of microorganisms in conventional biological wastewater treatment systems. nih.gov Studies have shown that it is resistant to biodegradation, and many of its degradation products are also recalcitrant. ethz.ch

Environmental fate models also consider physicochemical properties such as water solubility, vapor pressure, and the octanol-water partition coefficient (logP) to predict the distribution of the chemical in different environmental compartments like water, soil, and air. mst.dkepa.gov

Physicochemical Properties of 2-Mercaptobenzothiazole Relevant to Environmental Fate Modeling:

| Property | Value |

| Water Solubility | 117 mg/L (at 20°C) mst.dk |

| Vapor Pressure | 1.9 x 10⁻⁴ mmHg (2.5 x 10⁻² Pa) at 25°C mst.dk |

| logP (octanol/water) | 1.61 - 2.43 (Experimental) mst.dk |

| pKa | 7.03 mst.dk |

These parameters are inputs for various environmental models that predict the compound's movement and persistence in the environment.

Interdisciplinary Research Paradigms for Designated Chemical Compounds

Integration of Chemical Sciences with Environmental Engineering for Dichloroacetic Acid Remediation Strategies

The remediation of Dichloroacetic acid from contaminated environments, particularly water sources, represents a critical challenge that benefits from the integration of chemical sciences and environmental engineering. Research in this area focuses on developing efficient and sustainable methods for the removal and degradation of DCA.

A notable strategy involves adsorptive ozonation, a process that combines the use of ozone with adsorbents like bentonite (B74815), often enhanced with the addition of Fe(3+) ions. nih.gov This method leverages the joint effects of adsorption, ozonation, and catalytic oxidation to remove DCA from drinking water. nih.gov The bentonite provides a surface for the adsorption of both DCA and natural organic matter, which can otherwise scavenge hydroxyl radicals and inhibit degradation. nih.gov The presence of Fe(3+) catalyzes the decomposition of ozone to form highly reactive hydroxyl radicals, further improving the removal efficiency. nih.gov

Another promising approach is the use of zero-valent aluminum (ZVAl) in an acidic system. researchgate.net This Fenton-like system can generate hydrogen peroxide and hydroxyl radicals in the presence of air, which are capable of degrading DCA through oxidative processes. researchgate.net The mechanism also involves reductive dehalogenation, highlighting the complex chemical transformations that can be engineered for remediation. researchgate.net Research has demonstrated the effectiveness of this system in removing high concentrations of DCA. researchgate.net

Preventative strategies, informed by chemical understanding, are also a key aspect of environmental engineering approaches. The formation of DCA during water disinfection can be minimized by the pre-filtration of organic matter or by adjusting the pH before treatment. purewaterproducts.com

Table 1: Comparison of Dichloroacetic acid Remediation Technologies

| Remediation Technology | Mechanism | Key Advantages | Research Findings |

|---|---|---|---|

| Adsorptive Ozonation | Adsorption, Ozonation, Catalytic Oxidation | Potentially advantageous for destroying toxic, dissolved pollutants in drinking water. nih.gov | Bentonite and Fe(3+) enhance ozone decomposition and adsorption of DCA, improving removal efficiency. nih.gov |

| Zero-Valent Aluminum (ZVAl) System | Oxidative degradation via hydroxyl radicals and reductive dehalogenation | Effective for high concentrations of DCA. researchgate.net | The system produces hydrogen peroxide and hydroxyl radicals, leading to DCA degradation. researchgate.net |

| Pre-filtration and pH Adjustment | Prevention of formation | Reduces the formation of DCA during water disinfection. purewaterproducts.com | Removing organic precursors before chlorination is a key preventative measure. purewaterproducts.com |

Cross-Disciplinary Methodologies for Understanding Complex Chemical Systems Involving Dichloroacetic Acid

Understanding the behavior of Dichloroacetic acid in complex chemical and biological systems requires a cross-disciplinary approach that integrates chemistry, biology, and environmental science. DCA is not only an industrial chemical and a disinfection byproduct but also a metabolite of several halogenated solvents and a naturally occurring compound in some seaweeds. geeksforgeeks.orgnih.govnih.gov

In environmental systems, the fate of DCA is influenced by both abiotic and biotic processes. For example, anaerobic microbial metabolism can degrade DCA. nih.gov Research has identified specific microorganisms, such as "Candidatus Dichloromethanomonas elyunquensis," that can utilize DCA as an energy source through a fermentative catabolic route involving an (S)-2-haloacid dehalogenase. nih.gov This highlights the importance of microbiology in predicting the environmental persistence of DCA.

In biological systems, the study of DCA's mechanism of action and its metabolism involves a combination of biochemistry, toxicology, and molecular biology. DCA is metabolized to glyoxylate (B1226380) by the enzyme glutathione (B108866) S-transferase zeta 1 (GST-zeta1). nih.gov Understanding these metabolic pathways is crucial for assessing the potential health effects of DCA exposure.

Furthermore, the interaction of DCA with other chemical compounds is an area of active research. For example, in the context of water treatment, the presence of natural organic matter can influence the effectiveness of remediation technologies. nih.gov In toxicology, the co-exposure to other chemicals can modulate the biological effects of DCA. nih.gov These complex interactions necessitate a holistic, cross-disciplinary research approach to fully comprehend the role and impact of Dichloroacetic acid.

Table 3: Compound Names Mentioned in the Article

| Compound Name | Abbreviation |

|---|---|

| Dichloroacetic acid | DCA |

| Trichloroacetic acid | TCA |

| Monochloroacetic acid | MCA |

| Glyoxylic acid | |

| Glyoxylate | |

| Oxalate | |

| Glycine | |

| Acetate | |

| Formate | |

| Carbon monoxide | CO |

| Acetyl coenzyme A | Acetyl-CoA |

| Tartronate semialdehyde | |

| Glutathione | GSH |

Research Gaps and Future Directions in Designated Chemical Compound Studies

Unexplored Environmental Compartments for Chlordecone Occurrence

While significant research has focused on the presence of Chlordecone in agricultural soils and surface waters of regions like the French West Indies, several environmental compartments remain underexplored. nih.govcopernicus.org The long-term persistence of this organochlorine pesticide necessitates a broader understanding of its distribution and fate in less-studied matrices. copernicus.org

A primary research gap lies in the comprehensive characterization of Chlordecone's transformation products (TPs) across all environmental compartments. nih.govresearchgate.net Recent studies have revealed that the environmental pollution extends beyond the parent Chlordecone molecule to include a considerable number of previously undetected TPs. nih.gov These degradation products, which can have their own toxicological profiles, have been identified in soil, sediment, and water, but their full distribution and long-term behavior in these and other compartments are not yet fully understood. nih.govresearchgate.net

Further investigation is also needed into the deeper soil layers and their potential to act as long-term reservoirs of Chlordecone and its TPs. While topsoil contamination is well-documented, the vertical migration of these compounds and their potential to leach into groundwater over extended periods requires more detailed study. copernicus.org Similarly, the presence and bioaccumulation of Chlordecone and its metabolites in specific micro-environments, such as the rhizosphere of different plant species and the benthic zones of aquatic ecosystems, warrant more focused research.

The following table summarizes key unexplored or underexplored areas regarding Chlordecone's environmental occurrence:

| Environmental Compartment/Aspect | Key Research Gap |

| Transformation Products (TPs) | Comprehensive characterization and quantification across all environmental matrices. |

| Deep Soil Layers | Understanding the long-term reservoir potential and vertical migration of Chlordecone and its TPs. |

| Groundwater | Long-term monitoring to assess the leaching potential from contaminated soils. |

| Rhizosphere | Investigation of accumulation and transformation in the soil immediately surrounding plant roots. |

| Benthic Zones | Study of the accumulation and ecological impact in the lowest level of aquatic ecosystems. |

| Atmospheric Deposition | Quantification of long-range transport and deposition in remote areas. |

Emerging Analytical Challenges for Trace-Level Detection of Chlordecone

The detection of Chlordecone at environmentally relevant concentrations presents several analytical challenges, particularly when aiming for trace-level detection. nih.gov The development of analytical methods with the lowest possible limit of detection is crucial for assessing human exposure and the full extent of environmental contamination. nih.gov

One of the primary challenges is the strong adsorption of Chlordecone to soil and sediment particles, which can complicate extraction procedures and lead to underestimation of its concentration. plos.org Its low water solubility further compounds this issue, making it difficult to analyze in aqueous samples without sophisticated pre-concentration techniques. plos.org

Furthermore, the analysis of Chlordecone and its various transformation products is hampered by the lack of authentic analytical standards for many of these degradation compounds. plos.org This makes their unequivocal identification and quantification in complex environmental matrices a significant hurdle. The structural diversity of these TPs adds another layer of complexity to the development of comprehensive analytical methods. nih.gov

Recent advancements have seen a shift from gas chromatography-mass spectrometry (GC-MS) to liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, which can offer lower limits of detection and quantification. nih.gov For instance, a recently developed LC-MS/MS method achieved a limit of detection of 0.007 µg/L in serum, highlighting the capability to detect very low concentrations. nih.gov

Key analytical challenges are summarized in the table below:

| Analytical Challenge | Description |

| Strong Sorption | Chlordecone's tendency to bind strongly to soil and sediment complicates efficient extraction. plos.org |

| Low Water Solubility | Makes direct analysis in aqueous samples difficult without pre-concentration steps. plos.org |

| Lack of Standards | The absence of certified reference materials for many transformation products hinders accurate quantification. plos.org |

| Matrix Effects | Complex environmental samples can interfere with the analytical signal, affecting accuracy and precision. plos.org |

| Structural Diversity of TPs | The wide range of degradation products requires versatile analytical methods for their simultaneous detection. nih.gov |

Advanced Mechanistic Studies on the Reactivity of Chlordecone

Understanding the mechanisms of Chlordecone's transformation in the environment is critical for predicting its long-term fate and developing effective remediation strategies. Recent research has moved beyond simply documenting its persistence to exploring the complex biotic and abiotic degradation pathways.

Studies have shown that under anaerobic conditions, indigenous microbes can dechlorinate and transform Chlordecone. plos.org This biotransformation can lead to the opening of the compound's cage structure, producing various polychloroindenes. plos.org Some research has even identified a fully dechlorinated carboxylated indene (B144670) product in laboratory microcosms, indicating that complete dechlorination is possible, though the conditions under which this occurs in the environment are not fully understood. acs.org

The role of specific microorganisms, such as Desulfovibrio sp., in the degradation process is an active area of investigation. nih.gov These bacteria have been shown to be capable of transforming Chlordecone through processes that can include not only dechlorination but also reductive sulfidation, leading to the formation of previously unknown sulfur-containing transformation products. acs.orgnih.gov The mechanistic pathways and the specific enzymes involved in these microbial transformations are yet to be fully elucidated. nih.gov

Abiotic degradation pathways have also been explored, with studies showing that reduced vitamin B12 can catalyze the chemical transformation of Chlordecone. plos.org Comparing the outcomes of microbial and abiotic degradation suggests that different mechanistic pathways may be at play. researchgate.net

| Degradation Pathway | Key Findings | Research Questions |

| Anaerobic Biodegradation | Indigenous microbes can dechlorinate and open the cage structure of Chlordecone. plos.org Complete dechlorination has been observed in lab settings. acs.org | What are the key microbial species and enzymes involved? What are the rates of degradation in different environmental conditions? |

| Reductive Sulfidation | Some bacteria can transform Chlordecone into sulfur-containing derivatives. acs.orgnih.gov | What is the environmental relevance of this pathway? What are the toxicological properties of these sulfur-containing TPs? |

| Abiotic Transformation | Catalysts like reduced vitamin B12 can chemically alter Chlordecone. plos.org | How do abiotic and biotic degradation processes interact in the environment? |

Collaborative Research Initiatives for Comprehensive Understanding of Chlordecone

Addressing the multifaceted challenges posed by Chlordecone pollution requires a coordinated and interdisciplinary research effort. Several collaborative initiatives have been established to foster a more comprehensive understanding of this persistent pollutant and to develop sustainable solutions.

Projects such as LiCOCO (Living with Chlordecone) exemplify this collaborative approach, bringing together researchers from various disciplines to integrate scientific research, technological innovation, and socio-economic analyses. anr.fr Such projects aim to fill critical gaps in the knowledge of Chlordecone's effects on ecosystems and human health, including the "cocktail effects" resulting from its interaction with other pesticides. anr.fr

National research agencies like the French National Research Agency (ANR) play a crucial role in funding and promoting research on Chlordecone. anr.fr These initiatives support the development of innovative methods for monitoring, modeling, and characterizing the contaminant and its metabolites in the specific ecosystems affected. anr.fr The involvement of institutions like the French National Research Institute for Agriculture, Food and Environment (INRAE) further strengthens these efforts by providing expertise in agricultural and environmental sciences. researchgate.net

The overarching goals of these collaborative initiatives often include:

Building open-access data repositories to facilitate broader scientific access and collaboration. anr.fr

Advancing the scientific understanding of the long-term impacts of persistent pollutants. anr.fr

Developing and evaluating innovative decontamination and remediation technologies. anr.fr

Informing public policy and regulatory frameworks based on robust scientific evidence. anr.fr

These collaborative efforts are essential for moving beyond a fragmented understanding of the Chlordecone problem towards holistic and actionable solutions.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.